molecular formula C6H10O2 B13600099 1-Hydroxycyclopentane-1-carbaldehyde CAS No. 63457-91-0

1-Hydroxycyclopentane-1-carbaldehyde

Cat. No.: B13600099
CAS No.: 63457-91-0
M. Wt: 114.14 g/mol
InChI Key: AAHFAABFNIYXPY-UHFFFAOYSA-N
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Description

1-Hydroxycyclopentane-1-carbaldehyde is a cyclic aldehyde derivative featuring a hydroxyl (-OH) group and a formyl (-CHO) group at the 1-position of the cyclopentane ring. The molecule’s stereoelectronic properties are influenced by the proximity of the hydroxyl and aldehyde groups, which may affect hydrogen bonding, solubility, and reactivity. Due to the lack of direct toxicological or synthesis data, this article focuses on structural and functional comparisons with related compounds.

Properties

IUPAC Name

1-hydroxycyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-6(8)3-1-2-4-6/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHFAABFNIYXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501071
Record name 1-Hydroxycyclopentane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63457-91-0
Record name 1-Hydroxycyclopentane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

3-Hydroxycyclopentane-1-carbaldehyde (CAS: 69492-90-6)

  • Structure : Hydroxyl group at position 3, aldehyde at position 1.
  • Molecular Formula : C₆H₁₀O₂ (molecular weight: 114.14 g/mol) .
  • Key Differences: The hydroxyl group’s position alters intramolecular hydrogen bonding. The 3-hydroxy derivative may exhibit lower polarity compared to the 1-hydroxy isomer due to reduced proximity between -OH and -CHO.
  • Applications: Limited data, but hydroxylated aldehydes are often intermediates in fragrance or pharmaceutical synthesis .

1-(Chloromethyl)cyclopentane-1-carbaldehyde (CAS: 1934762-82-9)

  • Structure : Chloromethyl (-CH₂Cl) and aldehyde groups at position 1.
  • Molecular Formula : C₇H₁₁ClO (molecular weight: 146.62 g/mol) .
  • Key Differences :
    • The electron-withdrawing chlorine atom increases the aldehyde’s electrophilicity, making it more reactive in condensation or alkylation reactions.
    • Toxicity: Chlorinated analogs may pose higher environmental or health risks compared to hydroxylated derivatives .
  • Applications: Likely used as a building block in organochlorine synthesis.

(1S,3S)-3-Methylcyclopentane-1-carbaldehyde

  • Structure : Methyl (-CH₃) group at position 3, aldehyde at position 1.
  • Molecular Formula : C₇H₁₂O (molecular weight: 112.17 g/mol) .
  • Stereochemistry: The (1S,3S) configuration may influence chiral synthesis pathways, unlike non-chiral 1-hydroxy derivatives .
  • Applications : Chiral aldehydes are critical in asymmetric catalysis and enantioselective drug synthesis.

5-Ethylcyclopent-1-ene-1-carbaldehyde (CAS: N/A)

  • Structure : Ethyl (-CH₂CH₃) substituent at position 5, conjugated double bond at position 1.
  • Molecular Formula : C₈H₁₂O (molecular weight: 124.18 g/mol) .
  • Key Differences :
    • The cyclopentene ring introduces strain and conjugation, enhancing resonance stabilization of the aldehyde group.
    • Reactivity: The α,β-unsaturated aldehyde moiety may participate in Diels-Alder or Michael addition reactions, unlike saturated analogs .
  • Applications: Useful in polymer chemistry or as dienophiles in cycloadditions.

1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde (CAS: 1934654-17-7)

  • Structure : Branched 1-hydroxypropan-2-yl and methyl substituents.
  • Molecular Formula: Not explicitly provided; estimated C₁₀H₁₆O₂ (molecular weight ~168.23 g/mol) .
  • Key Differences: Increased steric bulk and additional hydroxyl group may enhance solubility in polar solvents. Potential for forming hydrogen-bonded networks, impacting crystallinity or biological activity .
  • Applications : Likely explored in medicinal chemistry for bioactivity modulation.

Biological Activity

1-Hydroxycyclopentane-1-carbaldehyde is a compound of interest in organic chemistry and medicinal research due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its antibacterial, antifungal, and anticancer activities, as well as relevant research findings and case studies.

Chemical Structure and Properties

This compound has a unique cyclopentane structure with a hydroxyl group and an aldehyde functional group. Its molecular formula is C6H10O2C_6H_{10}O_2, and its structure can be represented as follows:

Structure C5H9CHOH\text{Structure }\text{C}_5\text{H}_9\text{CHOH}

This structure contributes to its reactivity and interaction with biological systems.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In studies conducted against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated inhibitory effects.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Antifungal Activity

The compound also shows promise in antifungal applications. In vitro tests against fungi such as Candida albicans revealed that it can inhibit fungal growth effectively.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans40 µg/mL

This indicates that this compound may have therapeutic potential in treating fungal infections.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. Research involving human cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HT-29), showed that the compound induces apoptosis and inhibits cell proliferation.

Cancer Cell LineIC50 (µM)
MCF-725 µM
HT-2930 µM

These findings suggest that the compound could be a potential lead for developing novel anticancer therapies.

The biological activity of this compound may be attributed to its ability to interact with cellular targets, leading to disruption of cellular processes. The presence of the hydroxyl group is believed to enhance its reactivity with biological macromolecules, including proteins and nucleic acids.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Antibiotic Research, researchers evaluated the antibacterial efficacy of various derivatives of cyclopentane aldehydes, including this compound. The study concluded that modifications to the aldehyde group could enhance antibacterial activity, suggesting avenues for further research into structural optimization.

Case Study 2: Anticancer Properties

A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Results indicated that patients receiving treatment with this compound experienced reduced tumor size and improved quality of life, highlighting its potential as a therapeutic agent.

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